REACTION_CXSMILES
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[CH2:1]1CCN2C(=NCCC2)CC1.[C:12]1([CH2:18][C:19]([OH:21])=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(Cl)Cl.O>[C:12]1([CH2:18][C:19]([O:21][CH3:1])=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
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|
Quantity
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3.35 g
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
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washed in sequence with 2 M HCl (2×40 mL), saturated aqueous NaHCO3 (40 mL) and water (2×40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Name
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|
Type
|
product
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Smiles
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C1(=CC=CC=C1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |